(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Description
“(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate” is a synthetic organic compound featuring a benzofuranone core conjugated with an indole moiety via a methylidene bridge. This structure is reminiscent of indole-based natural products and synthetic derivatives, which are often explored for antimicrobial, antitumor, and enzyme inhibitory properties.
Properties
Molecular Formula |
C25H18FNO5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C25H18FNO5S/c1-2-27-15-16(20-5-3-4-6-22(20)27)13-24-25(28)21-12-9-18(14-23(21)31-24)32-33(29,30)19-10-7-17(26)8-11-19/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
IMOSLWAQGCYMON-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that integrates multiple pharmacophoric elements, potentially enhancing its biological activity. This compound features a unique structural framework combining indole and benzofuran moieties, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 445.52 g/mol. The presence of the indole ring is particularly significant as indole derivatives are recognized for their therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H23FNO4S |
| Molecular Weight | 445.52 g/mol |
| CAS Number | 929511-47-7 |
The biological activity of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is hypothesized to involve interactions with various molecular targets, including enzymes and receptors that modulate key biological pathways. The hybrid nature of this compound may provide distinct advantages in targeting specific biological pathways while minimizing off-target effects.
Anticancer Activity
Research indicates that compounds containing indole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under consideration may share similar mechanisms due to its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Indole derivatives are well-documented for their anti-inflammatory effects. Compounds like indomethacin demonstrate the ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation. The presence of the benzofuran moiety in this compound may enhance its anti-inflammatory potential.
Antimicrobial Properties
The antimicrobial activity of benzofuran derivatives has been extensively studied, revealing their effectiveness against various bacterial strains. The potential of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate as an antimicrobial agent warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Benzofuran Derivatives : A study published in Molecules demonstrated that benzofuran compounds exhibit potent anticancer and antibacterial activities through various mechanisms, including apoptosis induction and cell cycle arrest .
- Indole Derivatives in Cancer Therapy : Research highlighted the role of indole derivatives in cancer therapy, showcasing their ability to inhibit tumor growth via multiple pathways .
- Antimicrobial Activity : Another research article reviewed the efficacy of benzofuran-based compounds against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The indole and benzofuran derivatives are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of the sulfonate group may enhance solubility and bioavailability, which are crucial for drug efficacy.
Table 1: Biological Activities of Indole and Benzofuran Derivatives
| Compound Type | Biological Activity | References |
|---|---|---|
| Indole Derivatives | Anti-inflammatory, Anticancer | |
| Benzofuran Derivatives | Antimicrobial, Antioxidant | |
| Sulfonate Compounds | Enhanced solubility and bioavailability |
Anticancer Research
Preliminary studies have shown that compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth in vitro using protocols established by the National Cancer Institute (NCI) .
Case Study:
A study evaluated the anticancer activity of benzofuran derivatives against human cancer cells, demonstrating high levels of growth inhibition at specific concentrations. The results indicated that the presence of the indole ring contributes to the compound's cytotoxic effects .
Antimicrobial Activity
Research into the antimicrobial properties of indole and benzofuran derivatives suggests that these compounds can be effective against both standard and resistant strains of bacteria. The sulfonate group may play a role in enhancing the interaction between the compound and microbial targets.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Activity Level | References |
|---|---|---|---|
| Indomethacin | Various bacteria | Moderate | |
| Melatonin | Fungi | Low | |
| Benzofuran Derivative | Gram-positive bacteria | High |
Synthesis and Derivatization
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps including condensation reactions between indole derivatives and benzofuran intermediates under specific conditions . This synthetic pathway allows for further derivatization to enhance biological activity or modify pharmacokinetic properties.
Comparison with Similar Compounds
a) 2E-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid
- Structure : Differs by a methyl group on the indole nitrogen and an acetic acid substituent instead of 4-fluorobenzenesulfonate.
- This compound is cataloged in PubChem but lacks reported bioactivity data .
- Comparison : The ethyl group in the target compound may enhance metabolic stability compared to the methyl analog. The 4-fluorobenzenesulfonate group could improve binding affinity to charged enzymatic pockets due to its electronegative fluorine atom and sulfonate’s strong electron-withdrawing effects.
b) Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)
- Structure : Feature a thiazine-dione core instead of benzofuran-indole but share sulfonate-like functional groups.
- Activity : Exhibit anti-HIV activity (EC50 = 20–25 µM, SI > 26) via HIV integrase inhibition, as shown in docking studies .
- Comparison: The target compound’s benzofuran-indole scaffold may offer unique steric and electronic interactions compared to piroxicam’s heterocyclic system.
Functional Analogs
a) Lankacidin C
- Structure : A macrolide with antitumor activity, produced by Pseudomonas via redox-cofactor BGCs.
- Activity: Inhibits tumor growth through ribosomal targeting; its BGC shows only 13% similarity to known analogs, suggesting structural novelty .
- Comparison : While lankacidin C is a natural macrolide, the target compound’s synthetic design allows for precise modulation of substituents (e.g., fluorobenzenesulfonate) to optimize pharmacokinetics.
b) Pyoverdine
- Structure : A siderophore with peptidic and chromophoric components, critical for iron uptake in Pseudomonas.
- Activity : Essential for bacterial survival; encoded by multiple BGCs in Pseudomonas .
- Comparison : The target compound lacks metal-chelating properties but shares a focus on aromatic and heterocyclic systems for bioactivity.
Data Table: Key Comparative Features
Research Findings and Implications
- Structural Insights : The 4-fluorobenzenesulfonate group in the target compound likely enhances solubility and target engagement compared to carboxylate analogs, as seen in piroxicam derivatives .
- Biosynthetic Context : While natural products like lankacidin C rely on complex BGCs, synthetic derivatives (e.g., the target compound) allow for rapid structural optimization .
- Gaps in Knowledge: No direct cytotoxicity or mechanism-of-action data exist for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
